4-Chloro-6-ethyl-2-phenylpyrimidine
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Description
“4-Chloro-6-ethyl-2-phenylpyrimidine” is a pyrimidine derivative . Pyrimidines are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . They display a range of pharmacological effects .
Synthesis Analysis
A series of 4-chloro-6-substituted phenoxy-2-phenylpyrimidine derivatives was synthesized by a substructure splicing route using fenclorim as a lead compound . The structures of synthesized derivatives were characterized by 1H NMR, 13C NMR, and HRMS .Scientific Research Applications
Antimicrobial Activity
4-Chloro-6-ethyl-2-phenylpyrimidine has been studied for its potential antimicrobial properties. El-kerdawy et al. (1990) synthesized derivatives of this compound that demonstrated in vitro antimicrobial activity against pathogenic micro-organisms, showing its relevance in developing new antimicrobial agents (El-kerdawy, Eisa, El-Emam, Massoud, & Nasr, 1990).
Reaction Mechanisms
Research by Meeteren and Plas (2010) focused on the transformation of 4-Chloro-6-ethyl-2-phenylpyrimidine in reactions with nucleophiles. Their tracer study provided insights into the reaction mechanisms, contributing to the understanding of chemical processes involving this compound (Meeteren & Plas, 2010).
Cytotoxicity and Crystal Structure
Stolarczyk et al. (2018) investigated the synthesis, crystal structure, and cytotoxic activity of novel 5-methyl-4-thiopyrimidine derivatives from ethyl 4-methyl-2-phenyl-6-sulfanylpyrimidine-5-carboxylate. This study adds valuable information to the field of bioactive compound synthesis and structural chemistry (Stolarczyk et al., 2018).
Nonlinear Optical Properties
A study by Hussain et al. (2020) on the nonlinear optical (NLO) properties of 4-thiopyrimidine derivatives, including those derived from 4-Chloro-6-ethyl-2-phenylpyrimidine, revealed significant NLO characteristics. This research is pertinent to the development of materials for optoelectronic applications (Hussain et al., 2020).
GPR119 Agonists for Glucose Tolerance
Negoro et al. (2012) synthesized 4-amino-2-phenylpyrimidine derivatives, related to 4-Chloro-6-ethyl-2-phenylpyrimidine, as potent GPR119 agonists. These compounds demonstrated an improvement in glucose tolerance, offering potential therapeutic applications in diabetes management (Negoro, Yonetoku, Misawa-Mukai, Hamaguchi, Maruyama, Yoshida, Takeuchi, & Ohta, 2012).
properties
IUPAC Name |
4-chloro-6-ethyl-2-phenylpyrimidine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11ClN2/c1-2-10-8-11(13)15-12(14-10)9-6-4-3-5-7-9/h3-8H,2H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YSDUICFZVHELKA-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC(=NC(=N1)C2=CC=CC=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11ClN2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00522530 |
Source
|
Record name | 4-Chloro-6-ethyl-2-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00522530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chloro-6-ethyl-2-phenylpyrimidine | |
CAS RN |
89967-21-5 |
Source
|
Record name | 4-Chloro-6-ethyl-2-phenylpyrimidine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=89967-21-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-6-ethyl-2-phenylpyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00522530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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